molecular formula C16H19N3O2S B7067493 N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide

N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide

Cat. No.: B7067493
M. Wt: 317.4 g/mol
InChI Key: BJLGYALRIVKYLH-UHFFFAOYSA-N
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Description

N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide is a complex organic compound that features a benzamide core with a thiophene ring and a methylcarbamoylamino group

Properties

IUPAC Name

N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-17-15(20)14-4-2-3-12(9-14)5-7-18-16(21)19-10-13-6-8-22-11-13/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLGYALRIVKYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CCNC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including amide formation and methylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring, potentially introducing functional groups that enhance its reactivity.

    Reduction: Reduction reactions can target the amide or carbamoylamino groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for developing new drugs, particularly those targeting specific pathways in diseases like cancer and inflammation.

    Industry: The compound’s unique properties make it useful in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring and carbamoylamino group can form specific interactions with these targets, modulating their activity. This modulation can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and exhibit comparable reactivity.

    Benzamide Derivatives: N-methylbenzamide and related compounds have similar core structures but differ in their substituents, affecting their properties and applications.

Uniqueness

N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide is unique due to its combination of a benzamide core with a thiophene ring and a methylcarbamoylamino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

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